molecular formula C11H12N2O5S B15188249 Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide CAS No. 108361-83-7

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide

Katalognummer: B15188249
CAS-Nummer: 108361-83-7
Molekulargewicht: 284.29 g/mol
InChI-Schlüssel: ZZRJDQOXERQEJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide is a complex organic compound with potential applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide lies in its specific functional groups and the resulting chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

108361-83-7

Molekularformel

C11H12N2O5S

Molekulargewicht

284.29 g/mol

IUPAC-Name

methyl 2-(4,6-dimethyl-1,1,3-trioxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate

InChI

InChI=1S/C11H12N2O5S/c1-6-4-7(2)12-10-9(6)11(15)13(19(10,16)17)5-8(14)18-3/h4H,5H2,1-3H3

InChI-Schlüssel

ZZRJDQOXERQEJX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.